molecular formula C15H19N3 B5755777 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline

2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline

Katalognummer B5755777
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: FJXYGFUYSIUQRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, also known as MPQX, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to block the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.

Wirkmechanismus

2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to the receptor's ion channel and prevents the influx of calcium ions, which are essential for synaptic plasticity and memory processes.
Biochemical and Physiological Effects:
2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the excitotoxicity associated with excessive activation of the NMDA receptor, which can lead to neuronal damage and death. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block long-term potentiation (LTP), which is a process involved in the strengthening of synaptic connections and the formation of memories.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block the receptor and investigate its role in various physiological and pathological processes. However, one limitation of using 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline is that it can also block other types of glutamate receptors, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research involving 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to block the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been shown to protect against the loss of dopaminergic neurons in Parkinson's disease models. Further research is needed to investigate the potential therapeutic applications of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline in these diseases. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor and avoid the off-target effects of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline.

Synthesemethoden

The synthesis of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline involves the condensation of 4-methylpiperidine with 3-chloro-2-methylquinoxaline in the presence of a base. This reaction leads to the formation of 2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

2-methyl-3-(4-methyl-1-piperidinyl)quinoxaline has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

2-methyl-3-(4-methylpiperidin-1-yl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-11-7-9-18(10-8-11)15-12(2)16-13-5-3-4-6-14(13)17-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXYGFUYSIUQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4-methylpiperidin-1-yl)quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.